![molecular formula C15H8O5 B610932 sparstolonin B](/img/structure/B610932.png)
sparstolonin B
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Overview
Description
Sparstolonin B is a naturally occurring isocoumarin compound isolated from the tubers of the aquatic herb Sparganium stoloniferum and Scirpus yagara. It has garnered significant attention due to its potent anti-inflammatory, anti-angiogenic, and anti-viral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sparstolonin B can be synthesized through a series of chemical reactions starting from commercially available compounds. The synthetic route typically involves the formation of the isocoumarin core structure through cyclization reactions, followed by specific functional group modifications to achieve the final product .
Industrial Production Methods: Industrial production of this compound involves the extraction from plant sources, primarily Sparganium stoloniferum. The extraction process includes solvent extraction, purification through chromatography, and crystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Sparstolonin B undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, which may exhibit varied biological activities.
Reduction: Reduction reactions can modify the functional groups, potentially altering its pharmacological properties.
Substitution: Substitution reactions can introduce different substituents, enhancing its activity or specificity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions are typically derivatives of this compound with modified functional groups, which can be further studied for their enhanced or altered biological activities .
Scientific Research Applications
Sparstolonin B has a wide range of applications in scientific research:
Chemistry: It serves as a model compound for studying isocoumarin chemistry and developing new synthetic methodologies.
Biology: It is used to investigate cellular pathways and mechanisms due to its ability to modulate toll-like receptor (TLR) signaling.
Medicine: this compound has shown promise in treating inflammatory diseases, cancer, and viral infections due to its anti-inflammatory, anti-angiogenic, and anti-viral properties
Mechanism of Action
Sparstolonin B exerts its effects primarily by antagonizing toll-like receptors 2 and 4 (TLR2 and TLR4). This inhibition blocks the downstream signaling pathways, including the MyD88-dependent pathway, leading to reduced activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and decreased production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) .
Comparison with Similar Compounds
Curcumin: Another natural compound with anti-inflammatory and anti-cancer properties.
Resveratrol: Known for its anti-inflammatory and antioxidant effects.
Epigallocatechin gallate (EGCG): A green tea polyphenol with anti-inflammatory and anti-cancer activities.
Uniqueness of Sparstolonin B: this compound is unique due to its specific antagonistic action on TLR2 and TLR4, which sets it apart from other compounds that may have broader or different mechanisms of action. Its ability to selectively inhibit these receptors makes it a valuable tool in studying inflammatory pathways and developing targeted therapies .
Biological Activity
Sparstolonin B (SsnB) is a compound derived from the Chinese herb Sparganium stoloniferum, known for its significant anti-inflammatory, anti-proliferative, and anti-angiogenic properties. This article synthesizes research findings on the biological activities of SsnB, focusing on its mechanisms of action, therapeutic potential in various diseases, and relevant case studies.
This compound primarily functions as a selective antagonist of Toll-like receptors (TLR) 2 and 4, which play crucial roles in mediating inflammatory responses. By inhibiting TLR signaling pathways, SsnB reduces the expression of pro-inflammatory cytokines and mitigates oxidative stress.
Key Mechanisms:
- Inhibition of NLRP3 Inflammasome : SsnB has been shown to reduce the activation of the NLRP3 inflammasome, leading to decreased secretion of IL-1β and IL-18, which are pivotal in inflammatory processes associated with rheumatoid arthritis (RA) .
- Reduction of Oxidative Stress : In models of spinal cord injury (SCI), SsnB decreased reactive oxygen species (ROS) levels and improved functional recovery as indicated by the Basso, Beattie, and Bresnahan (BBB) locomotor rating scale .
- Modulation of Cytokine Profiles : In RA models, SsnB treatment led to reduced levels of IL-17 and increased secretion of TGF-β from Treg cells, suggesting a shift towards an anti-inflammatory response .
1. Rheumatoid Arthritis
A study demonstrated that SsnB alleviated joint swelling in RA rats by inhibiting inflammatory cell infiltration and ROS release. The compound also suppressed apoptosis in synovial cells and downregulated key inflammatory mediators such as TNF-α and NF-κB .
2. Spinal Cord Injury
In SCI models, SsnB treatment improved locomotor function and reduced inflammation. The compound significantly decreased Bax protein levels associated with apoptosis, indicating its potential neuroprotective effects .
3. Cancer
Research indicates that SsnB exhibits anti-cancer properties by decreasing cell viability in breast cancer (MCF-7) and ovarian cancer (OVCAR-3) cell lines while promoting ceramide accumulation, which is linked to apoptosis . It also inhibited the PI3K/AKT/mTOR signaling pathway critical for cancer cell survival and proliferation.
Case Studies
Properties
IUPAC Name |
4,14-dihydroxy-8,15-dioxatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2(7),3,5,9(17),10,13-heptaen-12-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8O5/c16-7-1-3-11-8(5-7)9-6-19-15(18)14-10(17)2-4-12(20-11)13(9)14/h1-6,16,18H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUPDHLFGNQEASI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C3=COC(=C4C3=C(O2)C=CC4=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.